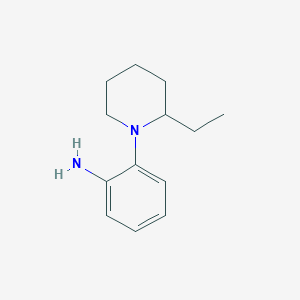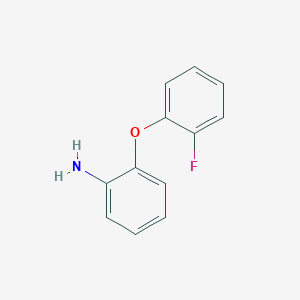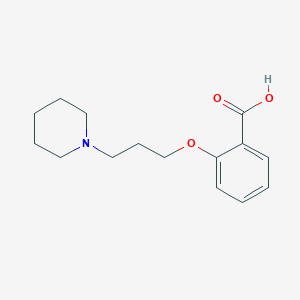
2-(3-Piperidin-1-yl-propoxy)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Piperidin-1-yl-propoxy)-benzoic acid (2-PPB) is a synthetic organic compound that has been studied for its various applications in scientific research. It is a member of the piperidinylbenzoic acid family and is used in various laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Properties
A series of novel 7-[3-(1-piperidinyl)propoxy]chromenones, structurally related to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid, was synthesized and tested as potential antipsychotics. These compounds showed good affinity for D2 and 5-HT2 receptors, suggesting their potential as atypical antipsychotics. In vivo, they demonstrated potent antipsychotic effects with lower induction of catalepsy and less increase in serum prolactin levels compared to standards (Bolós et al., 1998).
Synthesis and Reactivity
Research into the synthesis of hybrid compounds involving 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and its reactions with nitrogenous bases (like piperidine) led to new hybrid systems containing pharmacophoric fragments. This work provides insights into the chemical reactivity and potential applications of compounds structurally similar to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid (Ivanova et al., 2019).
Potential in Antimicrobial and Antifungal Applications
Compounds structurally related to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid have been synthesized and tested for antimicrobial activity. For instance, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones demonstrated significant potency against gram-positive bacteria and human fungal pathogens (Abdel‐Aziz & Mekawey, 2009).
Spirooxindoles Synthesis
A metal-free method for direct functionalization of piperidine, leading to the synthesis of spirooxindoles bearing 3-substituted oxindole moieties, has been reported. This research highlights the versatility of piperidine derivatives in synthetic chemistry (Du et al., 2017).
Piperidine Derivatives as Corrosion Inhibitors
Research on piperine derivatives, structurally related to 2-(3-Piperidin-1-yl-propoxy)-benzoic acid, has shown their potential as green corrosion inhibitors on iron surfaces. This application demonstrates the utility of piperidine derivatives in industrial contexts (Belghiti et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)13-7-2-3-8-14(13)19-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKIQGASMUOMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
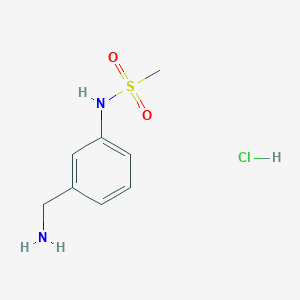
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
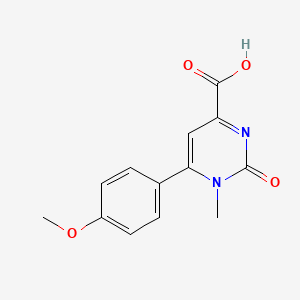
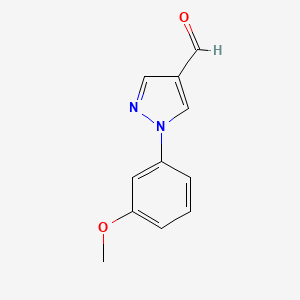
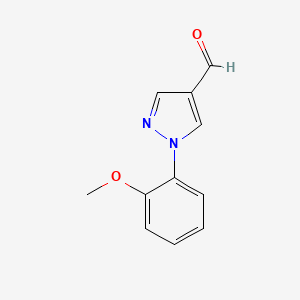
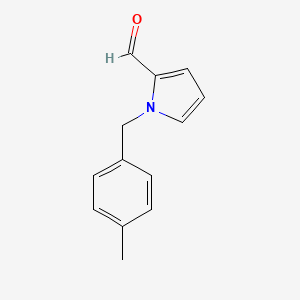
acetic acid](/img/structure/B1318561.png)
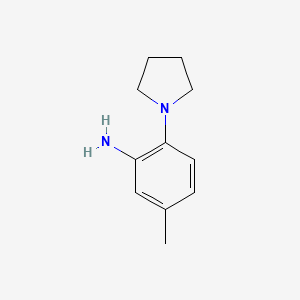
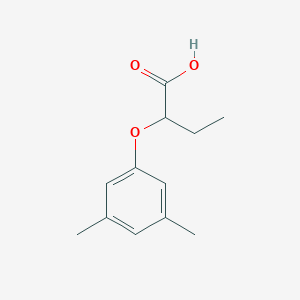
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)

